1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide
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Overview
Description
1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide is a complex organic compound that features a biphenyl group, a triazole ring, and a carboxylic acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide typically involves multiple steps. One common method involves the formation of the biphenyl group through a Suzuki-Miyaura cross-coupling reaction . This reaction uses a palladium catalyst and boronic acid in the presence of a base, such as potassium carbonate, under reflux conditions.
The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and triazole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (phenyl)amide
- 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (4-chlorophenyl)amide
Uniqueness
1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide is unique due to the specific substitution pattern on the biphenyl and triazole rings. The presence of the 2-chlorophenyl amide group can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
1000575-33-6 |
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Molecular Formula |
C21H15ClN4O2 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-oxo-1-(4-phenylphenyl)-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2/c22-17-8-4-5-9-18(17)23-20(27)19-24-21(28)26(25-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,23,27)(H,24,25,28) |
InChI Key |
CAUQVDQIPVRDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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